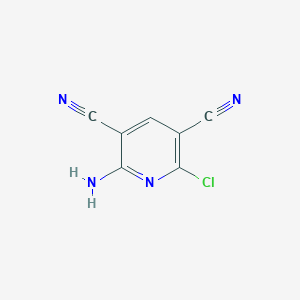

2-Amino-6-chloropyridine-3,5-dicarbonitrile

Description

The exact mass of the compound 2-Amino-6-chloropyridine-3,5-dicarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-chloropyridine-3,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloropyridine-3,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-chloropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTHXARAGRKGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C#N)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304367 | |

| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51768-01-5 | |

| Record name | 51768-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a high-yield synthesis pathway for 2-amino-6-chloropyridine-3,5-dicarbonitrile, an important intermediate in medicinal chemistry. The described method is a one-pot reaction involving readily available starting materials.

I. Overview of the Synthesis Pathway

The synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile is achieved through a condensation reaction followed by cyclization and chlorination. The reaction proceeds from malononitrile and triethyl orthoformate in the presence of pyridine, followed by treatment with concentrated hydrochloric acid.

II. Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile.

Materials:

-

Malononitrile

-

Triethyl orthoformate

-

Pyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol

-

Diethyl ether

Procedure:

-

A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is prepared.[1]

-

The mixture is heated to reflux for 20 minutes.[1]

-

After the reflux period, concentrated HCl is added to the reaction mixture at a temperature of 80°C.[1]

-

The mixture is then cooled to room temperature, and water is added to precipitate the product.[1]

-

The resulting precipitate is collected by filtration.[1]

-

The collected solid is washed successively with water, ethanol, and diethyl ether to afford the final product, 2-amino-6-chloropyridine-3,5-dicarbonitrile.[1]

III. Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile.

| Parameter | Value | Reference |

| Yield | 96% | [1] |

| Molar Ratio (malononitrile:triethyl orthoformate:pyridine) | 2:1:1 | [1] |

| Reaction Temperature (HCl addition) | 80°C | [1] |

| Reflux Time | 20 minutes | [1] |

IV. Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for 2-amino-6-chloropyridine-3,5-dicarbonitrile.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Amino-6-chloropyridine-3,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-6-chloropyridine-3,5-dicarbonitrile. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound and its derivatives.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Amino-6-chloropyridine-3,5-dicarbonitrile. It is important to note that while some experimental data is available, several parameters are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₄ | PubChem[1] |

| Molecular Weight | 178.58 g/mol | PubChem[1], ChemicalBook[2] |

| Appearance | Gray solid | ChemicalBook[3] |

| Melting Point | 280 °C | ChemicalBook[2][3] |

| Boiling Point (Predicted) | 372.6 ± 42.0 °C | ChemicalBook[2][3] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | ChemicalBook[2][3] |

| pKa (Predicted) | -3.75 ± 0.10 | ChemicalBook[2][3] |

| LogP (XLogP3) | 1.5 | PubChem[1] |

| Solubility | No experimental data available | N/A |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of 2-Amino-6-chloropyridine-3,5-dicarbonitrile are outlined below. These are generalized methods applicable to this class of organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, dry sample of 2-Amino-6-chloropyridine-3,5-dicarbonitrile is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For pure substances, this range is typically narrow.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

-

Approximately 10-20 mg of the compound is placed into a series of test tubes.

-

To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane) is added.

-

The tubes are agitated or vortexed for 1-2 minutes at room temperature.

-

The solubility is observed and categorized as soluble (clear solution), partially soluble (some solid remains), or insoluble (no visible dissolution).

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

-

A stock solution of 2-Amino-6-chloropyridine-3,5-dicarbonitrile is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A series of buffer solutions with a range of known pH values are prepared.

-

A small aliquot of the stock solution is added to each buffer solution to a constant final concentration.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated species have different absorption is plotted against the pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Methodology:

-

A known amount of 2-Amino-6-chloropyridine-3,5-dicarbonitrile is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient (P).

Biological Context and Potential Applications

While direct signaling pathway involvement for 2-Amino-6-chloropyridine-3,5-dicarbonitrile is not extensively documented, the aminopyridine-3,5-dicarbonitrile core is of significant interest in medicinal chemistry. Derivatives of this scaffold have been explored for various therapeutic applications:

-

Adenosine Receptor Agonists: A new series of amino-3,5-dicyanopyridines have been synthesized and evaluated as analogues of the adenosine hA2B receptor agonist BAY60-6583. Several compounds in this series displayed EC50 values in the nanomolar range, acting as partial agonists. One derivative was identified as a full agonist, and another was found to be more active than the parent compound.

-

Anticancer Activity: A one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been reported. These compounds were evaluated for their anti-cancer activity, with some showing potent cytotoxicity against various cancer cell lines.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study and application of 2-Amino-6-chloropyridine-3,5-dicarbonitrile and its derivatives.

References

An In-depth Technical Guide to 2-Amino-6-chloropyridine-3,5-dicarbonitrile

This technical guide provides a comprehensive overview of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a key intermediate in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and structural data.

Chemical Identity and Properties

2-Amino-6-chloropyridine-3,5-dicarbonitrile is a highly functionalized pyridine derivative. Its structure incorporates an amino group, a chloro substituent, and two cyano groups, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 51768-01-5[1][2][3][4] |

| Molecular Formula | C₇H₃ClN₄[1][2] |

| IUPAC Name | 2-amino-6-chloropyridine-3,5-dicarbonitrile[4] |

| Synonyms | 2-Amino-6-chloro-3,5-dicyanopyridine, 2-amino-6-chloro-3,5-pyridinedicarbonitrile[2][4] |

| InChI | InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12)[4] |

| SMILES | NC1=NC(=C(C=C1C#N)C#N)Cl[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 178.58 g/mol [1][2] |

| Appearance | Gray solid[2] |

| Melting Point | 280 °C[2][3] |

| Boiling Point (Predicted) | 372.6 ± 42.0 °C[2][3] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³[2][3] |

| pKa (Predicted) | -3.75 ± 0.10[2][3] |

| Storage Temperature | 2-8°C[2][3] |

Chemical Structure

The structure of 2-Amino-6-chloropyridine-3,5-dicarbonitrile is characterized by a pyridine ring substituted at key positions, which dictates its reactivity.

Caption: 2D representation of 2-Amino-6-chloropyridine-3,5-dicarbonitrile.

Experimental Protocols

This compound is often synthesized as an intermediate for further chemical transformations. A documented experimental protocol is detailed below.[5]

Materials:

-

Starting material for the synthesis (not specified in the source, but likely a precursor that can be cyclized and chlorinated)

-

Concentrated HCl

-

Water

-

Ethanol

-

Diethyl ether

Procedure:

-

The reaction mixture to form the precursor is allowed to reflux for 20 minutes.

-

Concentrated HCl is added at 80°C.

-

The mixture is then cooled to room temperature.

-

Water (20 ml) is added, leading to the formation of a precipitate.

-

The precipitate is collected by filtration.

-

The collected solid is washed successively with water, ethanol, and diethyl ether.

-

This process yields 2-amino-6-chloropyridine-3,5-dicarbonitrile.

Yield: 96%[5]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for the target compound.

2-Amino-6-chloropyridine-3,5-dicarbonitrile can be further reacted to produce other valuable chemical intermediates.[5]

Materials:

-

2-Amino-6-chloropyridine-3,5-dicarbonitrile (3 g, 16.8 mmol)

-

Copper(II) chloride (CuCl₂) (3.39 g, 25.2 mmol)

-

Isopentyl nitrite (2.95 g, 25.2 mmol)

-

Dry acetonitrile (CH₃CN) (150 ml)

-

Hydrochloric acid (2 N)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile and CuCl₂ in dry CH₃CN is prepared.

-

Isopentyl nitrite is added to the solution.

-

The mixture is heated at 65°C for 5 hours.

-

After cooling to room temperature, the solution is acidified to pH=3 with 2 N HCl.

-

The product is extracted with CH₂Cl₂ (3 x 50 ml).

-

The combined organic layers are dried with Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography using CH₂Cl₂ as the eluent to yield 2,6-dichloropyridine-3,5-dicarbonitrile.

Yield: 89%[5]

This reaction pathway highlights the utility of the amino group as a leaving group in a Sandmeyer-type reaction to introduce a second chlorine atom.

Caption: Reaction pathway from the title compound to a dichloro derivative.

Applications in Research and Development

Pyridine derivatives are crucial scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic drugs.[5] Functionalized pyridines like 2-Amino-6-chloropyridine-3,5-dicarbonitrile are valuable starting materials for the synthesis of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of multiple reactive sites—the amino group, the chloro atom, and the nitrile functionalities—allows for diverse chemical modifications to generate libraries of novel compounds for drug discovery programs.[6][7]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-AMINO-6-CHLORO-3,5-DICYANOPYRIDINE | 51768-01-5 [chemicalbook.com]

- 3. 2-AMINO-6-CHLORO-3,5-DICYANOPYRIDINE | 51768-01-5 [amp.chemicalbook.com]

- 4. 2-Amino-6-chloropyridine-3,5-dicarbonitrile | C7H3ClN4 | CID 295901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 2-Amino-6-chloropyridine-3,5-dicarbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. Possessing a versatile scaffold, these molecules have been the subject of intensive research, revealing a spectrum of biological activities, most notably in the realms of oncology and potentially as antimicrobial agents. This document provides a comprehensive overview of their synthesis, biological activities with a focus on anticancer properties, and the underlying mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this exciting area.

Anticancer Activity: A Primary Therapeutic Avenue

The most profound biological activity exhibited by 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives to date is their potent and selective anticancer effects. Numerous studies have highlighted their ability to inhibit the proliferation of various cancer cell lines, with a key mechanism of action identified as the inhibition of Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Anticancer Activity Data

The cytotoxic potential of these derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below for comparative analysis.

| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| S1 | 2-amino-4-phenyl-6-(ethylamino)pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.45 | [1] |

| S2 | 2-amino-4-phenyl-6-(p-tolylamino)pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.85 | [1] |

| S3 | 2-amino-4-phenyl-6-aminopyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.1 | [1] |

| S4 | 2-amino-4-phenyl-6-anilinopyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.56 | [1] |

| 5b | 6-Amino-1-(2-chlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |

| 5c | 6-Amino-1-(4-chlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |

| 5e | 6-Amino-1-benzyl-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |

| 5g | 6-Amino-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |

| 5k | 6-Amino-1-(4-chlorobenzyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |

| 5l | 6-Amino-1-(2,4-dichlorobenzyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |

| 5n | 6-Amino-4-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |

Note: While the study on compounds 5b, 5c, 5e, 5g, 5k, 5l, and 5n demonstrated potent anti-cancer activity in glioblastoma cell lines, specific IC50 values were not provided in the referenced literature.

Mechanism of Action: Targeting the Cell Cycle Engine

A significant body of evidence points towards the inhibition of Cyclin-Dependent Kinase 2 (CDK2) as a primary mechanism by which these pyridine derivatives exert their anticancer effects. CDK2, in complex with Cyclin E, is a crucial regulator of the G1 to S phase transition in the cell cycle. By inhibiting CDK2, these compounds effectively halt cell cycle progression and induce apoptosis in cancer cells.

Antimicrobial Activity: An Area for Future Exploration

While the primary focus of research has been on the anticancer properties of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives, the broader class of substituted pyridines has shown promise as antimicrobial agents. However, at the time of this review, specific studies detailing the antimicrobial and antifungal activities, including Minimum Inhibitory Concentration (MIC) values, for 2-amino-6-chloro pyridine-3,5-dicarbonitrile derivatives are not available in the public domain. Research on related 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has demonstrated activity against various bacterial strains, suggesting that the 6-chloro analogues warrant investigation in this therapeutic area.

Experimental Protocols

To aid researchers in the synthesis and evaluation of these promising compounds, detailed experimental protocols for key procedures are provided below.

Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives

This protocol describes a one-pot multicomponent reaction for the synthesis of various 6-substituted aminopyridine derivatives.

Materials:

-

Arylidine (0.06 mol)

-

Various primary amines (e.g., ethylamine, p-toluidine, aniline) or ammonium acetate (0.069 mol)

-

Anhydrous Zinc Chloride (ZnCl2) (0.09 mol)

-

Dry Ethanol (20 ml)

-

Methanol

Procedure:

-

In a round-bottom flask, combine the arylidine (0.06 mol), the selected primary amine or ammonium acetate (0.069 mol), and anhydrous ZnCl2 (0.09 mol) in dry ethanol (20 ml).

-

Agitate the mixture for 5 hours at 80°C.

-

After the reaction is complete, filter the mixture.

-

The collected residue is then recrystallized from ethanol, followed by methanol, to yield the purified 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile derivative.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives (dissolved in DMSO)

-

MTT solution (5 mg/ml in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 24 to 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is then calculated from the dose-response curve.

CDK2/Cyclin E1 Enzymatic Inhibition Assay

This assay measures the ability of the test compounds to inhibit the kinase activity of the CDK2/Cyclin E1 complex.

Materials:

-

Recombinant human CDK2/Cyclin E1

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Substrate (e.g., Histone H1)

-

ATP

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

-

Prepare a reaction mixture containing the CDK2/Cyclin E1 enzyme, the substrate, and the test compound at various concentrations in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Conclusion and Future Directions

2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their targeted inhibition of CDK2 provides a clear mechanism of action and a strong rationale for their further investigation. While their antimicrobial properties remain to be elucidated, the activity of related compounds suggests that this is a worthwhile avenue for future research. The synthetic accessibility and the potential for diverse functionalization of the pyridine core offer ample opportunities for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives, paving the way for the development of next-generation therapies.

References

Technical Guide: Spectroscopic Analysis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile

Introduction

2-Amino-6-chloropyridine-3,5-dicarbonitrile (C₇H₃ClN₄, Mol. Wt.: 178.58 g/mol ) is a highly functionalized heterocyclic compound.[1] The pyridine scaffold is a key structural motif in numerous natural products and pharmaceutical agents. Specifically, derivatives of 2-aminopyridine-3,5-dicarbonitrile are explored for a range of biological activities, making their unambiguous structural characterization essential.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2-Amino-6-chloropyridine-3,5-dicarbonitrile are summarized below. These values are estimates based on the analysis of similar structures and established chemical shift/frequency ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS)

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.8 | Singlet (s) | 1H | Pyridine H-4 |

| ~ 7.8 - 8.2 | Broad (br) | 2H | Amino (-NH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 162 | C2 (C-NH₂) |

| ~ 152 - 155 | C6 (C-Cl) |

| ~ 145 - 148 | C4 |

| ~ 115 - 117 | C≡N (Cyano groups) |

| ~ 90 - 95 | C3 & C5 (C-CN) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretch |

| 2230 - 2210 | Strong | C≡N stretch |

| 1650 - 1600 | Strong | N-H scissoring (bending) |

| 1580 - 1450 | Medium | C=C and C=N ring stretching |

| ~ 1050 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-TOF)

| m/z (Da) | Ion Species | Notes |

| 179.0119 | [M+H]⁺ | Calculated for C₇H₄ClN₄⁺ |

| 201.0010 | [M+Na]⁺ | Calculated for C₇H₃ClN₄Na⁺ |

| 178.0046 | [M]⁺ | Molecular Ion; Exact Mass: 178.0046238 Da[1] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-Amino-6-chloropyridine-3,5-dicarbonitrile, based on methodologies reported for analogous compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AVANCE operating at a proton frequency of 500 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Temperature: 298 K.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation. Manually phase the spectrum and perform baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar and press into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.

-

Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Source Temperature: ~100-120 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺). Compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Visualized Workflow: Synthesis Pathway

The synthesis of highly substituted 2-aminopyridine-3,5-dicarbonitriles is often achieved through a one-pot, multi-component reaction. The following diagram illustrates a generalized workflow for this synthetic approach.[2][3][4]

Caption: Generalized workflow for the one-pot synthesis of aminopyridine dicarbonitriles.

References

- 1. 2-Amino-6-chloropyridine-3,5-dicarbonitrile | C7H3ClN4 | CID 295901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Amino-6-chloropyridine-3,5-dicarbonitrile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-6-chloropyridine-3,5-dicarbonitrile. Due to the limited availability of quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various common laboratory solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers in generating reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as reaction kinetics, purification, and formulation.

Introduction

2-Amino-6-chloropyridine-3,5-dicarbonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring amino, chloro, and dicarbonitrile functional groups, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding the solubility of this compound in common laboratory solvents is fundamental for its synthesis, purification, and application in various research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-6-chloropyridine-3,5-dicarbonitrile is presented in the table below. These properties are essential for understanding its potential interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₄ | PubChem |

| Molecular Weight | 178.58 g/mol | PubChem |

| Appearance | Gray solid | ChemicalBook |

| Melting Point | 280 °C | ChemicalBook |

| Predicted pKa | -3.75 ± 0.10 | ChemicalBook |

| Predicted LogP | 1.5 | PubChem |

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 2-amino-6-chloropyridine-3,5-dicarbonitrile in common laboratory solvents has not been found in a comprehensive search of scientific literature and chemical databases. The generation of such data is a key area for future research and is essential for the effective utilization of this compound. To address this gap, this guide provides a detailed experimental protocol for solubility determination.

Experimental Protocol for Solubility Determination

The following methodology details the widely accepted isothermal shake-flask method for determining the solubility of a solid compound in various solvents. This method is reliable and can be readily implemented in a standard laboratory setting.

Materials and Equipment

-

2-Amino-6-chloropyridine-3,5-dicarbonitrile (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) of analytical grade

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

4.2.1. Preparation of Saturated Solutions

-

Add an excess amount of 2-amino-6-chloropyridine-3,5-dicarbonitrile to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

4.2.2. Sample Analysis

Two primary methods for determining the concentration of the dissolved solid are presented below. The chromatographic/spectroscopic method is generally preferred for its higher accuracy and sensitivity.

-

Gravimetric Method:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

Transfer the filtered solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved compound.

-

Calculate the solubility in g/L or other desired units.

-

-

Chromatographic/Spectroscopic Method (Recommended):

-

Prepare a series of standard solutions of 2-amino-6-chloropyridine-3,5-dicarbonitrile of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

-

After equilibration of the saturated solutions, withdraw a sample of the supernatant and filter it as described above.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the solubility.

-

Data Presentation

All quantitative solubility data should be compiled into a structured table for clear comparison. The table should include the solvent, temperature, and the measured solubility with appropriate units (e.g., g/L, mg/mL, or mol/L).

Example Table for Reporting Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| DMF | 25 | ||

| DMSO | 25 |

Workflow and Visualization

To provide a clear visual guide for the experimental process, the following workflow diagram for the determination of solubility using the isothermal shake-flask method is presented.

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 2-Amino-6-chloropyridine-3,5-dicarbonitrile Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast landscape of pyridine-based scaffolds, the 2-amino-6-substituted-pyridine-3,5-dicarbonitrile framework has emerged as a particularly promising platform for the development of novel therapeutics. This technical guide delves into the synthesis, biological activities, and potential applications of derivatives originating from the versatile intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile, with a primary focus on its sulfanyl derivatives which exhibit a remarkable breadth of biological activity.

The Core Scaffold: Synthesis and Chemical Properties

The primary route to the medicinally important 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold is through a one-pot, multi-component condensation reaction.[1][2][3][4] This approach offers high atom economy and procedural simplicity. The general synthesis involves the reaction of an aromatic aldehyde, malononitrile, and a thiol compound.[1][3] The 2-amino-6-chloropyridine-3,5-dicarbonitrile serves as a key intermediate, which can be further functionalized, particularly at the 6-position, to generate a diverse library of compounds.

The reactivity of the scaffold is largely dictated by the electron-withdrawing nature of the two cyano groups and the nucleophilicity of the amino and sulfanyl/chloro substituents, making it an ideal starting point for further chemical modifications.[1]

Therapeutic Applications and Biological Targets

Derivatives of the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold have demonstrated significant potential across a range of therapeutic areas, targeting key proteins implicated in various diseases.

Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)

A significant area of investigation for these pyridine derivatives is in oncology, where they have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[5][6] CDK2 is a crucial regulator of the cell cycle, particularly at the G1/S transition phase. Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[5] Several 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown remarkable in vitro cytotoxic activity against various cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5][6]

Table 1: Anticancer Activity of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives

| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| S1 | -NH-CH2CH3 | PC3 (Prostate) | 0.45 | [5][6] |

| MDA-MB-231 (Breast) | 28.2 | [5][6] | ||

| S2 | -NH-p-tolyl | PC3 (Prostate) | 0.85 | [5][6] |

| HeLa (Cervical) | 1.2 | [5] | ||

| S3 | -NH2 | PC3 (Prostate) | 0.1 | [5][6] |

| MDA-MB-231 (Breast) | 69.2 | [5][6] | ||

| S4 | -NH-phenyl | PC3 (Prostate) | 0.56 | [5][6] |

| MDA-MB-231 (Breast) | 81.3 | [5][6] | ||

| HeLa (Cervical) | 74.1 | [5] | ||

| 5-Fluorouracil | (Reference) | PC3 (Prostate) | 7.49 | [5] |

| MDA-MB-231 (Breast) | 0.49 | [6] |

Cardiovascular Applications: Adenosine Receptor Agonism

Derivatives of this scaffold have been extensively explored as non-nucleoside agonists of adenosine receptors (ARs), particularly the A1 and A2B subtypes.[1][7][8] Adenosine receptor agonists are of significant interest for the treatment of cardiovascular diseases, including tachycardia and coronary artery disease.[9] The non-ribose nature of these compounds offers potential advantages in terms of metabolic stability and selectivity.[8] Several compounds have demonstrated low nanomolar to sub-nanomolar potency at these receptors.[1][7]

Table 2: Adenosine A2B Receptor Agonist Activity of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile Derivatives

| Compound Class | General Structure Feature | Receptor | EC50 (nM) | Reference |

| BAY-60-6583 Analogs | 2-{[6-Amino-3,5-dicyano-4-(4-substituted-phenyl)pyridin-2-yl]thio}acetamide | hA2B | 9 - 350 | [10] |

| P453 | 2-{[(1H-imidazol-2-yl)methyl]thio}-6-amino-4-[4-(cyclopropylmethoxy)phenyl]pyridine-3,5-dicarbonitrile | hA2B | 9.5 | [1][7] |

| BAY-60-6583 | 2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}acetamide | hA2B | 3 | [9] |

| LUF5834 | 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile derivative | hA2B | 12 | [1] |

Neurodegenerative and Infectious Diseases

The versatility of the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold extends to other therapeutic areas. Certain derivatives have shown potential as:

-

Anti-prion Agents: Inhibiting the accumulation of the scrapie-associated prion protein (PrPSc).[1]

-

HIV-1 Integrase Inhibitors: Demonstrating in vitro inhibitory activity against this key viral enzyme.[1]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of these compounds stem from their interaction with specific signaling pathways.

CDK2 Inhibition and Cell Cycle Arrest

As CDK2 inhibitors, these pyridine derivatives exert their anticancer effects by arresting the cell cycle at the G1/S transition. By inhibiting the phosphorylation of key substrates by the Cyclin E/CDK2 complex, they prevent the cell from committing to DNA replication and division, ultimately leading to apoptosis in cancer cells.

Adenosine Receptor Activation and Downstream Signaling

As agonists of A2B adenosine receptors, these compounds mimic the action of endogenous adenosine. A2B receptors are Gs-protein coupled receptors. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects, such as vasodilation.

Experimental Protocols

General Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitriles[5]

This protocol describes a general one-pot multicomponent reaction for the synthesis of the title compounds.

Materials:

-

Appropriate arylidine (0.06 mol)

-

Appropriate primary amine (e.g., ethylamine, p-toluidine, aniline, or ammonium acetate) (0.069 mol)

-

Anhydrous Zinc Chloride (ZnCl2) (0.09 mol)

-

Dry Ethanol (20 ml)

-

Methanol

Procedure:

-

A mixture of the arylidine, the primary amine, and anhydrous ZnCl2 is prepared in dry ethanol.

-

The mixture is agitated (e.g., stirred) for 5 hours at 80 °C.

-

The reaction mixture is then filtered.

-

The collected residue is recrystallized from ethanol, followed by methanol, to yield the purified product.

In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Conclusion and Future Perspectives

The 2-amino-6-chloropyridine-3,5-dicarbonitrile scaffold and its derivatives, particularly the 6-sulfanyl analogs, represent a highly versatile and promising platform in medicinal chemistry. The straightforward synthesis and the ability to readily introduce diverse substituents have led to the discovery of potent modulators of various biological targets. The demonstrated efficacy in preclinical models for cancer and cardiovascular diseases highlights the significant therapeutic potential of this compound class.

Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds. Further exploration of the structure-activity relationships will undoubtedly lead to the development of even more potent and selective drug candidates. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs in a range of diseases.

References

- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists | MDPI [mdpi.com]

- 8. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-6-chloropyridine-3,5-dicarbonitrile: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a pivotal heterocyclic intermediate in synthetic organic chemistry and pharmaceutical development. This document traces the compound's history from its initial synthesis to its contemporary applications, with a particular focus on its crucial role as a building block in the synthesis of the antiplatelet drug Ticagrelor. Detailed experimental protocols for its synthesis are provided, alongside a compilation of its key physicochemical properties. Furthermore, this guide illustrates the compound's involvement in the synthesis of Ticagrelor through a detailed workflow diagram and contextualizes its therapeutic relevance by depicting the P2Y12 signaling pathway, a key target in antithrombotic therapy.

Discovery and History

The first synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile was reported in 1958 by R. G. Jones in the Journal of the American Chemical Society. The work was part of a broader investigation into the synthesis of 3,5-dicyano-2-pyridones. At the time of its initial synthesis, its primary significance was as a novel, highly functionalized pyridine derivative. Its potential as a key intermediate in the synthesis of complex pharmaceutical agents would not be fully realized for several decades. The compound is also known by other names including 2-amino-6-chloro-3,5-dicyanopyridine and has the CAS Number 51768-01-5.[1]

Physicochemical Properties

A summary of the key quantitative data for 2-Amino-6-chloropyridine-3,5-dicarbonitrile is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₄ | PubChem[1] |

| Molecular Weight | 178.58 g/mol | PubChem[1] |

| Melting Point | 280 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 372.6±42.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.51±0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -3.75±0.10 | ChemicalBook[2] |

| XLogP3 | 1.5 | PubChem[1] |

Experimental Protocols

Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile (Intermediate for 2,6-Dichloropyridine-3,5-dicarbonitrile)

This protocol describes the synthesis of the title compound as an intermediate in the preparation of 2,6-dichloropyridine-3,5-dicarbonitrile.[3]

Materials:

-

Malononitrile (5 g, 75.69 mmol, 2 equiv.)

-

Triethyl orthoformate (5.61 g, 37.84 mmol, 1 equiv.)

-

Pyridine (2.99 g, 37.84 mmol, 1 equiv.)

-

Concentrated Hydrochloric Acid

-

Water

-

Ethanol

-

Diethyl ether

Procedure:

-

A mixture of malononitrile, triethyl orthoformate, and pyridine is refluxed for 20 minutes.

-

Concentrated HCl is added to the mixture at 80°C.

-

The mixture is then cooled to room temperature, and water (20 ml) is added.

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed successively with water, ethanol, and diethyl ether to yield 2-amino-6-chloropyridine-3,5-dicarbonitrile.

Yield: 9.74 g (96%)[3]

Role in Drug Development: Synthesis of Ticagrelor

2-Amino-6-chloropyridine-3,5-dicarbonitrile has emerged as a critical starting material in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][4][5][6][7][8] The synthesis of Ticagrelor from this intermediate involves a multi-step process.

The following diagram illustrates a generalized workflow for the synthesis of Ticagrelor, highlighting the central role of 2-Amino-6-chloropyridine-3,5-dicarbonitrile.

Caption: Generalized workflow for the synthesis of Ticagrelor.

Experimental Workflow for Ticagrelor Synthesis

The synthesis of Ticagrelor is a complex process that has been described in various patents and publications.[1][4][5][6][7][8] A key transformation involves the conversion of 2-Amino-6-chloropyridine-3,5-dicarbonitrile to a pyrimidine derivative, which then undergoes a series of reactions including reduction, cyclization to form the triazole ring, and coupling with the cyclopropylamine side chain.

Biological Context: The P2Y12 Signaling Pathway

Ticagrelor, synthesized from 2-Amino-6-chloropyridine-3,5-dicarbonitrile, is a direct-acting and reversible antagonist of the P2Y12 receptor.[9][10][11][12][13][14] This receptor plays a crucial role in ADP-mediated platelet activation and aggregation, a key process in the formation of blood clots.[9][11][12]

The following diagram illustrates the P2Y12 signaling pathway and the inhibitory action of Ticagrelor.

Caption: P2Y12 signaling pathway and inhibition by Ticagrelor.

By inhibiting the P2Y12 receptor, Ticagrelor prevents the downstream signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels. This ultimately results in the inhibition of platelet activation and aggregation, thereby reducing the risk of thrombotic events in patients with acute coronary syndromes.[9][10][11][12][13][14] The development of Ticagrelor, facilitated by the availability of key intermediates like 2-Amino-6-chloropyridine-3,5-dicarbonitrile, represents a significant advancement in cardiovascular medicine. The amino-3,5-dicyanopyridine scaffold, in general, has shown versatility in targeting adenosine receptors, with derivatives exhibiting a range of affinities and efficacies.[15][16]

Conclusion

2-Amino-6-chloropyridine-3,5-dicarbonitrile has evolved from a chemical curiosity to a cornerstone intermediate in the synthesis of a life-saving medication. Its discovery and the subsequent elucidation of its utility in constructing complex molecules like Ticagrelor underscore the importance of fundamental chemical synthesis in advancing modern medicine. This guide has provided a detailed account of its history, properties, synthesis, and its pivotal role in the development of a key cardiovascular drug, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]

- 3. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 4. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

- 9. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory Effect of Flavonolignans on the P2Y12 Pathway in Blood Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Reactivity of the Amino Group in 2-Amino-6-chloropyridine-3,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the amino group in 2-amino-6-chloropyridine-3,5-dicarbonitrile. This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Understanding the chemical behavior of its amino group is crucial for the strategic design and synthesis of novel derivatives with desired pharmacological or material properties. This document outlines the electronic properties governing the amino group's reactivity, details key chemical transformations with experimental protocols, and presents quantitative data where available.

Electronic Profile and Predicted Reactivity

The reactivity of the amino group in 2-amino-6-chloropyridine-3,5-dicarbonitrile is dictated by the electronic interplay of the substituents on the pyridine ring. The pyridine nitrogen atom, along with the chlorine atom at the 6-position and the two cyano groups at the 3- and 5-positions, are strongly electron-withdrawing. This electronic pull significantly reduces the electron density on the pyridine ring and, consequently, on the exocyclic amino group at the 2-position.

This electron-deficient nature leads to several key reactivity characteristics:

-

Reduced Nucleophilicity: Compared to aniline or less substituted aminopyridines, the amino group in this molecule is expected to be a weaker nucleophile. The lone pair of electrons on the nitrogen atom is delocalized into the electron-poor aromatic system, making it less available for attacking electrophiles.

-

Increased Acidity: The electron-withdrawing groups stabilize the conjugate base formed upon deprotonation of the amino group, thereby increasing its acidity compared to simple aminopyridines.

-

Susceptibility to Diazotization: Despite the reduced basicity, the amino group can be converted to a diazonium salt, which is a versatile intermediate for various functional group transformations.

-

Participation in Cyclization Reactions: The juxtaposition of the amino group at the 2-position and a cyano group at the 3-position provides a reactive moiety for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.

Key Chemical Transformations

The amino group of 2-amino-6-chloropyridine-3,5-dicarbonitrile can undergo several important chemical transformations, making it a versatile handle for molecular elaboration.

Diazotization and Sandmeyer-type Reactions

A primary and well-documented reaction of the amino group in this molecule is its conversion to a diazonium salt, followed by a Sandmeyer-type reaction to replace it with other functional groups. One of the most direct applications is the conversion of the amino group to a chlorine atom, yielding 2,6-dichloropyridine-3,5-dicarbonitrile.[1] This transformation is pivotal for further diversification of the pyridine core.

Table 1: Quantitative Data for the Diazotization and Chlorination of 2-Amino-6-chloropyridine-3,5-dicarbonitrile [1]

| Reactant | Reagents | Product | Yield |

| 2-Amino-6-chloropyridine-3,5-dicarbonitrile | CuCl₂, Isopentyl nitrite, CH₃CN | 2,6-Dichloropyridine-3,5-dicarbonitrile | 89% |

Experimental Protocol: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile [1]

-

To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (3 g, 16.8 mmol, 1 equiv.) and CuCl₂ (3.39 g, 25.2 mmol, 1.5 equiv.) in dry CH₃CN (150 ml), add isopentyl nitrite (2.95 g, 25.2 mmol, 1.5 equiv.).

-

Heat the mixture at 65°C for 5 hours.

-

Acidify the solution to pH=3 with 2 N HCl.

-

Extract the product with CH₂Cl₂ (3 x 50 ml).

-

Dry the combined organic layers with Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography using CH₂Cl₂ as the eluent to yield 2,6-dichloropyridine-3,5-dicarbonitrile as a colorless solid.

Logical Workflow for Sandmeyer Reaction

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-6-chloropyridine-3,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a key intermediate in the synthesis of various biologically active compounds. Understanding the reactivity of this molecule is crucial for its effective utilization in drug discovery and development.

Molecular Structure and Electronic Properties

2-Amino-6-chloropyridine-3,5-dicarbonitrile possesses a unique arrangement of functional groups that dictates its chemical reactivity. The pyridine ring, being electron-deficient, is further influenced by the electron-donating amino group at the C2 position and the electron-withdrawing chloro and dicarbonitrile groups at the C6, C3, and C5 positions, respectively. This substitution pattern creates distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic centers.

The nitrogen atom of the amino group and the pyridine ring nitrogen are the primary nucleophilic centers. The amino group at C2 enhances the electron density of the pyridine ring, particularly at the ortho and para positions, making these sites susceptible to electrophilic attack. Conversely, the carbon atoms attached to the chlorine (C6) and the nitrile groups (C3 and C5) are electrophilic. The strong electron-withdrawing nature of the chlorine atom and the two nitrile groups significantly reduces the electron density at these carbon centers, making them prone to nucleophilic attack.

// Annotations node [shape=plaintext, fontcolor="#202124"]; Nuc_site1 [label="Nucleophilic Site\n(Amino Group)", pos="-4,2.5!"]; Nuc_site2 [label="Nucleophilic Site\n(Pyridine Nitrogen)", pos="0,2.5!"]; Elec_site1 [label="Electrophilic Site\n(C6)", pos="4,2.5!"]; Elec_site2 [label="Electrophilic Site\n(C3 & C5)", pos="0,-3.5!"];

edge [style=dashed, color="#EA4335", arrowhead=vee]; Nuc_site1 -> N_amino; Nuc_site2 -> N1;

edge [style=dashed, color="#4285F4", arrowhead=vee]; Elec_site1 -> C6; Elec_site2 -> C3; Elec_site2 -> C5; } "Molecular structure with key reactive sites."

Quantitative Analysis of Electrophilic and Nucleophilic Sites

While direct experimental and computational data for 2-Amino-6-chloropyridine-3,5-dicarbonitrile are limited, analysis of related compounds and general principles of organic chemistry allow for a qualitative and semi-quantitative assessment of its reactive sites. The following table summarizes the predicted reactivity based on the electronic effects of the substituents.

| Site | Atom(s) | Predicted Reactivity | Rationale |

| Nucleophilic | |||

| Amino Group | Nitrogen (N) | Highly Nucleophilic | The lone pair of electrons on the nitrogen atom is readily available for donation. The amino group is a strong activating group. |

| Pyridine Ring | Nitrogen (N) | Moderately Nucleophilic | The lone pair is in an sp2 hybrid orbital and contributes to the aromatic system, making it less available than the amino nitrogen. However, it can still act as a nucleophile or a base. |

| C4 | Weakly Nucleophilic | The amino group increases electron density at the para-position (C4), making it susceptible to electrophilic attack, though less so than the amino group itself. | |

| Electrophilic | |||

| C6 | Carbon (C) | Highly Electrophilic | Directly attached to the electronegative chlorine atom and part of an electron-deficient pyridine ring. The two nitrile groups further enhance its electrophilicity. This is the primary site for nucleophilic aromatic substitution. |

| C3 and C5 | Carbon (C) | Moderately Electrophilic | The carbon atoms of the nitrile groups are electrophilic due to the polarization of the C≡N triple bond. |

| Nitrile Groups | Carbon (C) | Moderately Electrophilic | The carbon atoms of the nitrile groups are susceptible to nucleophilic attack, for example, hydrolysis to carboxylic acids under harsh conditions. |

Experimental Protocols

The following are representative experimental protocols that demonstrate the key reactivities of 2-Amino-6-chloropyridine-3,5-dicarbonitrile.

Nucleophilic Aromatic Substitution at C6

This protocol describes the substitution of the chloro group with a generic nucleophile (Nu-H).

Detailed Steps:

-

In a round-bottom flask, dissolve 2-Amino-6-chloropyridine-3,5-dicarbonitrile (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add the desired nucleophile (1.1 to 1.5 equivalents) and a suitable base (e.g., potassium carbonate, sodium hydride; 1.5 to 2.0 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by adding water.

-

Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Electrophilic Substitution on the Amino Group

This protocol outlines a general procedure for the acylation of the amino group.

Detailed Steps:

-

Suspend 2-Amino-6-chloropyridine-3,5-dicarbonitrile (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as indicated by TLC analysis.

-

Wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Conclusion

2-Amino-6-chloropyridine-3,5-dicarbonitrile is a versatile building block with well-defined electrophilic and nucleophilic centers. The primary nucleophilic site is the amino group at C2, while the most electrophilic site is the carbon atom at C6, which is susceptible to nucleophilic aromatic substitution. The nitrile groups also offer sites for potential transformations. A thorough understanding of these reactive sites, as outlined in this guide, is essential for the strategic design and synthesis of novel compounds for pharmaceutical and other applications.

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-Amino-Pyridine-3,5-Dicarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives, compounds of significant interest in medicinal chemistry. Due to the limited availability of a direct one-pot synthesis protocol for 2-amino-6-chloropyridine-3,5-dicarbonitrile, this note focuses on a well-established and highly efficient multi-component reaction to synthesize a close analogue, which can serve as a precursor. The protocol details a pseudo-four-component reaction involving an aldehyde, malononitrile, and a thiol. Additionally, a general method for the subsequent conversion of the sulfanyl group to the desired chloro group is proposed.

Introduction

Substituted pyridines are a cornerstone in pharmaceutical development, appearing in a wide array of bioactive compounds.[1] Specifically, 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are recognized for their diverse medicinal applications, including their potential as therapeutic agents for neurodegenerative diseases, cancer, and infectious diseases.[1][2] The synthesis of these highly functionalized pyridines is often achieved through one-pot multi-component reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and reduced waste.[1][3][4] This protocol outlines a common and effective MCR for the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles.

One-Pot Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile Derivatives: Experimental Protocol

This protocol is a generalized procedure based on several reported methods for the one-pot, three-component synthesis of 2-amino-4-aryl-6-sulfanylpyridine-3,5-dicarbonitriles.[1][2][4]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (2.1 mmol)

-

Thiol (e.g., thiophenol) (1.1 mmol)

-

Ethanol (5 mL)

-

Catalyst (e.g., nanocrystalline magnesium oxide (MgO), piperidine, or triethylamine)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin-layer chromatography (TLC) plate

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (2.1 mmol), and ethanol (5 mL).

-

Add the catalyst (e.g., 0.1 g of nanocrystalline MgO).[1]

-

Stir the mixture at room temperature for approximately 15 minutes.

-

Heat the mixture to 50°C and then add the thiol (1.1 mmol).

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a solid precipitate has formed, collect the product by filtration. If not, the solvent may be removed under reduced pressure.

-

Wash the crude product with cold ethanol or an appropriate solvent to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparison of Catalysts and Conditions

The choice of catalyst and reaction conditions can significantly impact the yield of the desired 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives. The following table summarizes data from various reported one-pot syntheses.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Nanocrystalline MgO | Ethanol | Reflux | Varies | Moderate to High | [1] |

| Piperidine | Ethanol | Microwave | 10-15 | 82-89 | [5] |

| [bmim]OH | Ethanol | 25 | 120 | 85-93 | [5] |

| K₂CO₃ | Ethanol | Reflux | Varies | Good | [4] |

| ZnCl₂ | Ethanol | 80 | 300 | 93 | [6] |

Proposed Conversion to 2-Amino-6-chloropyridine-3,5-dicarbonitrile

A direct, one-pot synthesis for 2-amino-6-chloropyridine-3,5-dicarbonitrile is not well-documented in the literature. However, the 6-sulfanyl derivative synthesized via the protocol above can potentially be converted to the 6-chloro analogue. A plausible, though not directly cited for this specific substrate, method would be a two-step process involving oxidation followed by chlorination.

Disclaimer: The following is a generalized and hypothetical protocol that would require optimization.

Step 1: Oxidation of the Thiol to a Sulfonyl Chloride

-

Dissolve the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative in a suitable solvent like acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the solution or add an oxidizing agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Isolate the intermediate sulfonyl chloride by extraction or precipitation.

Step 2: Reductive Dechlorosulfonation

-

The resulting sulfonyl chloride can then be subjected to conditions that promote the replacement of the -SO₂Cl group with a chlorine atom. This can sometimes be achieved by heating the sulfonyl chloride, potentially with the addition of a chloride source like LiCl and a catalyst.

Alternatively, a Sandmeyer-type reaction on a related precursor could be considered, although this would involve diazotization of an amino group, which is not present at the 6-position. Another possibility is the direct chlorination of a suitable pyridine precursor. For example, 2-amino-5-chloropyridine can be chlorinated with N-chlorosuccinimide to yield 2-amino-3,5-dichloropyridine, suggesting that direct chlorination of the pyridine ring is feasible under certain conditions.[7]

Experimental Workflow Diagram

Caption: One-pot synthesis workflow for 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles.

Conclusion

References

- 1. ias.ac.in [ias.ac.in]

- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]

- 3. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]

- 4. nanoscalereports.com [nanoscalereports.com]

- 5. 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile | 111971-56-3 | Benchchem [benchchem.com]

- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 7. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

Application Notes and Protocols for Multi-Component Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives the continuous development of efficient and versatile synthetic methodologies. Multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of highly substituted pyridines in a single, atom-economical step. This document provides detailed application notes and experimental protocols for three seminal MCRs: the Hantzsch, Kröhnke, and Bohlmann-Rahtz pyridine syntheses, along with modern variations.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, discovered by Arthur Rudolf Hantzsch in 1882, is a cornerstone of heterocyclic chemistry.[1][2] It typically involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2][3][4] This reaction is renowned for its simplicity and efficiency in creating symmetrically substituted pyridines.[1][2]

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. Key intermediates include a Knoevenagel condensation product and an enamine, which undergo a Michael addition followed by cyclization and dehydration.[1][2]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocols

Protocol 1.1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a representative procedure for the Hantzsch synthesis using ethyl acetoacetate, benzaldehyde, and ammonium acetate.[5]

Materials:

-

Ethyl acetoacetate (2.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (20 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-